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molecular formula C8H15NO B1347066 2-Cyclohexylacetamide CAS No. 1503-87-3

2-Cyclohexylacetamide

Cat. No. B1347066
M. Wt: 141.21 g/mol
InChI Key: DKLQJNUJPSHYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382228B2

Procedure details

Cyclohexylacetyl chloride (1 mL, 6.52 mmol) was added to solution of NH4OH (˜15M, 5 mL, ˜75 mmol) in EtOAc (5 mL) and satd. NaHCO3 (5 mL) and stirred at RT for 20 minutes. The layers were separated, the aqueous layer extracted with EtOAc (2×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 2-cyclohexylacetamide (481 mg, 52%) as a white solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][C:8](Cl)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH4+:11].[OH-].C([O-])(O)=O.[Na+]>CCOC(C)=O>[CH:1]1([CH2:7][C:8]([NH2:11])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CCCCC1)CC(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 481 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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